

# An In-depth Technical Guide on the Discovery and Development of Dimethylamiloride

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## Compound of Interest

Compound Name: **Dimethylamiloride**

Cat. No.: **B075135**

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This technical guide provides a comprehensive overview of the discovery, development, and core experimental protocols related to **Dimethylamiloride** (DMA), a potent inhibitor of the  $\text{Na}^+/\text{H}^+$  exchanger (NHE).

## Introduction: The Evolution from Amiloride to a Potent NHE Inhibitor

The journey to the development of **Dimethylamiloride** begins with its parent compound, amiloride, a potassium-sparing diuretic known to inhibit the epithelial sodium channel (ENaC). Early research into amiloride's mechanism of action revealed its inhibitory effects on the  $\text{Na}^+/\text{H}^+$  exchanger (NHE), a ubiquitous membrane protein crucial for the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. However, the potency of amiloride against NHE was found to be relatively modest.

This led to a focused effort in medicinal chemistry to synthesize and screen a series of amiloride analogs with the goal of enhancing potency and selectivity for the  $\text{Na}^+/\text{H}^+$  exchanger. Structure-activity relationship (SAR) studies were pivotal in this endeavor. These studies systematically modified the amiloride scaffold and evaluated the impact of these changes on NHE inhibition.

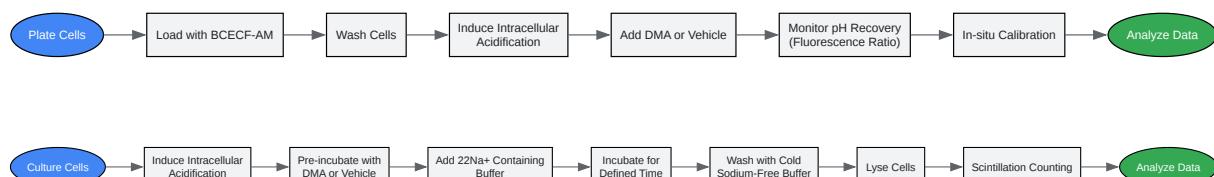
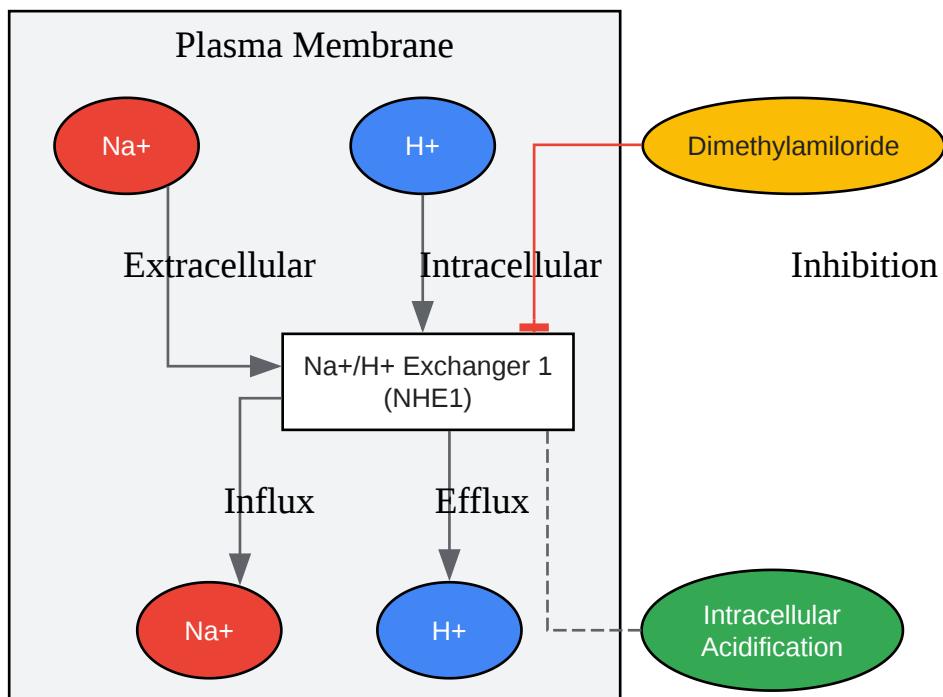
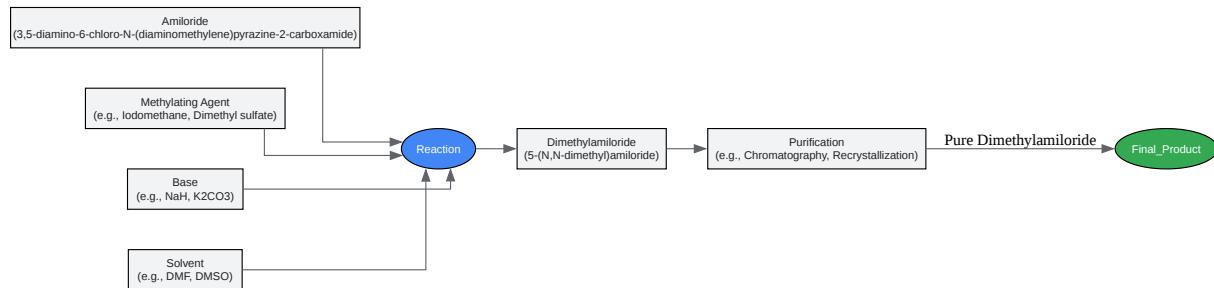
A key breakthrough came from modifications at the 5-position of the pyrazine ring of the amiloride molecule. It was discovered that substitution of the 5-amino group with alkyl groups significantly increased the compound's inhibitory activity against the  $\text{Na}^+/\text{H}^+$  exchanger. This line of investigation directly led to the synthesis of 5-(N,N-dimethyl)amiloride, or DMA, which emerged as a substantially more potent NHE inhibitor than its predecessor.

## Chemical Synthesis of Dimethylamiloride

While a specific, detailed protocol for the synthesis of **Dimethylamiloride** is not readily available in the public domain, the general strategy for the synthesis of 5-N-substituted amiloride analogs involves the alkylation of the 5-amino group of amiloride. A representative synthetic approach is outlined below, based on established methods for creating similar analogs.

General Synthetic Pathway:

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction. The starting material is 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide (amiloride).



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